N-(2-bromobenzyl)-2,2-dimethoxyacetamide
Description
N-(2-bromobenzyl)-2,2-dimethoxyacetamide is an acetamide derivative featuring a 2-bromobenzyl group attached to the nitrogen atom and two methoxy groups on the α-carbon of the acetamide moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. For instance, bromobenzyl-substituted acetamides are frequently explored for their bioactivity, such as anticoagulant or antimicrobial effects . The dimethoxy groups may enhance solubility in polar solvents compared to non-polar derivatives, a hypothesis supported by trends in LogP values of related compounds .
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-2,2-dimethoxyacetamide |
InChI |
InChI=1S/C11H14BrNO3/c1-15-11(16-2)10(14)13-7-8-5-3-4-6-9(8)12/h3-6,11H,7H2,1-2H3,(H,13,14) |
InChI Key |
IJDPSFCLKSBTTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NCC1=CC=CC=C1Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the acetamide backbone critically influence properties like lipophilicity (LogP), solubility, and reactivity. A comparison with key analogs is summarized below:
- Lipophilicity: Bromine and methoxy groups increase and decrease LogP, respectively.
- Solubility : Methoxy groups improve water solubility via hydrogen bonding. The target compound’s dimethoxy configuration may enhance solubility in polar solvents compared to derivatives like N-(2'-bromophenyl)-N-methoxymethylacetamide (), which has a single methoxymethyl group.
Stability and Reactivity
The electron-donating dimethoxy groups may stabilize the acetamide against hydrolysis compared to electron-withdrawing substituents (e.g., nitro groups in ).
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